

5-Ethoxy-1H-indole-3-carbaldehyde molecular structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Ethoxy-1H-indole-3-carbaldehyde

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5-Ethoxy-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-1H-indole-3-carbaldehyde is an aromatic heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. The presence of an ethoxy group at the 5-position and a carbaldehyde (formyl) group at the 3-position of the indole ring imparts unique physicochemical properties and renders it a valuable intermediate in organic synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its molecular structure, properties, synthesis, and known biological activities, with a focus on its potential applications in drug discovery and development.

Molecular Structure and Properties

The molecular structure of **5-Ethoxy-1H-indole-3-carbaldehyde** consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring. The ethoxy (-OCH₂CH₃) group is attached to the 5th position of the indole ring, and the carbaldehyde (-CHO) group is at the 3rd position.

Physicochemical Properties

The key physicochemical properties of **5-Ethoxy-1H-indole-3-carbaldehyde** are summarized in the table below. Data for the parent compound, Indole-3-carbaldehyde, is also provided for comparison.

Property	5-Ethoxy-1H-indole-3-carbaldehyde	Indole-3-carbaldehyde (for comparison)
Molecular Formula	C ₁₁ H ₁₁ NO ₂	C ₉ H ₇ NO ^{[1][2]}
Molecular Weight	189.21 g/mol ^[3]	145.16 g/mol ^[2]
Appearance	Yellow to pale brown solid	Tan/Beige/Off-white powder ^[2]
Melting Point	Data not available	193-199 °C ^[2]
Boiling Point	381.8 °C ^[3]	339.10 °C (estimated) ^[2]
Solubility	Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers. The ethoxy group generally enhances solubility in organic solvents.	Soluble in DMSO (~20 mg/mL), methanol, and ethanol; sparingly soluble in water. ^{[2][4]}
Storage	2-8°C, under an inert gas atmosphere ^[3]	-

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **5-Ethoxy-1H-indole-3-carbaldehyde**. While specific experimental spectra for this compound are not readily available in public databases, the expected spectral features based on related compounds are presented below.

Spectral Data	Expected Features for 5-Ethoxy-1H-indole-3-carbaldehyde	Reference Data for Indole-3-carbaldehyde
¹ H NMR	Signals corresponding to the indole ring protons, the aldehyde proton (highly deshielded, ~10 ppm), and the ethoxy group protons (a quartet and a triplet).	¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm): 12.14 (s, 1H, NH), 9.93 (s, 1H, CHO), 8.29 (d, J=2.8 Hz, 1H, H-2), 8.08 (d, J=7.6 Hz, 1H, H-4), 7.50 (d, J=8.0 Hz, 1H, H-7), 7.27-7.19 (m, 2H, H-5, H-6). ^[1]
¹³ C NMR	Resonances for the indole ring carbons, the carbonyl carbon of the aldehyde (~185 ppm), and the two carbons of the ethoxy group.	¹³ C NMR (DMSO-d ₆ , 22.53 MHz) δ (ppm): 184.9, 138.6, 137.2, 124.2, 123.6, 122.2, 120.9, 118.2, 112.5. ^{[1][5]}
FTIR (KBr)	Characteristic absorption bands for N-H stretching (~3200-3400 cm ⁻¹), C-H stretching (aromatic and aliphatic), C=O stretching of the aldehyde (~1650 cm ⁻¹), and C-O stretching of the ether.	N-H stretching (3254, 3174 cm ⁻¹), Ar-H stretching (3055-2568 cm ⁻¹), C=O stretching (1671, 1643 cm ⁻¹). ^[2]

Experimental Protocols

The synthesis of **5-Ethoxy-1H-indole-3-carbaldehyde** is typically achieved through the formylation of 5-ethoxyindole. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.^{[6][7][8][9]}

Synthesis of 5-Ethoxy-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

Principle: The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared

in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).^{[7][8]} The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Materials:

- 5-Ethoxyindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Ice

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle or oil bath
- Rotary evaporator
- Separatory funnel

- Standard glassware for extraction and filtration

Procedure:

- Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The temperature should be maintained below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
- Formylation Reaction: Dissolve 5-ethoxyindole in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then typically heated to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrate, and stirred for several hours.^[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This step hydrolyzes the iminium intermediate to the aldehyde. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **5-Ethoxy-1H-indole-3-carbaldehyde**.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **5-Ethoxy-1H-indole-3-carbaldehyde** are limited, the indole-3-carboxaldehyde scaffold is known to possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities.^{[10][11]}

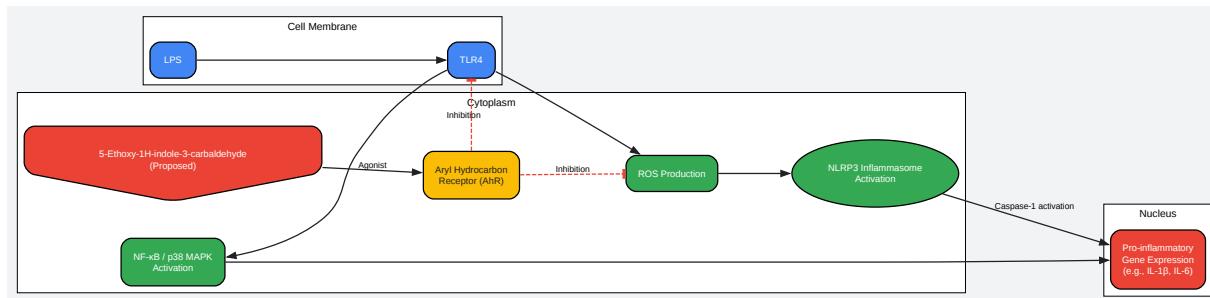
[12] It is plausible that the 5-ethoxy derivative will exhibit similar, and potentially modulated, biological effects.

The parent compound, indole-3-carboxaldehyde (also referred to as IAld or ICA in literature), a metabolite of tryptophan produced by gut microbiota, has been shown to be an agonist of the Aryl Hydrocarbon Receptor (AhR). [13] Activation of AhR in intestinal immune cells stimulates the production of interleukin-22 (IL-22), which plays a crucial role in maintaining mucosal immunity.

Furthermore, indole-3-carboxaldehyde has been demonstrated to exert anti-inflammatory effects by inhibiting the TLR4/NF- κ B/p38 signaling pathway and subsequent activation of the NLRP3 inflammasome. [14] This pathway is central to the inflammatory response, and its inhibition can ameliorate inflammatory conditions. Another identified mechanism of its anti-inflammatory action is through the miR-1271-5p/HDAC9 signaling cascade in macrophages. [15][16]

Representative Signaling Pathway: Inhibition of LPS-Induced Inflammation

The following diagram illustrates the proposed mechanism by which indole-3-carboxaldehyde (and potentially its 5-ethoxy derivative) can mitigate lipopolysaccharide (LPS)-induced inflammation.



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Caption: Proposed anti-inflammatory mechanism of **5-Ethoxy-1H-indole-3-carbaldehyde**.

Conclusion

5-Ethoxy-1H-indole-3-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction. While further research is required to fully elucidate its specific biological activities and mechanisms of action, the known properties of the indole-3-carboxaldehyde scaffold suggest promising avenues for investigation, particularly in the areas of anti-inflammatory and immunomodulatory therapies. This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of this intriguing molecule.

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- To cite this document: BenchChem. [5-Ethoxy-1H-indole-3-carbaldehyde molecular structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b112082#5-ethoxy-1h-indole-3-carbaldehyde-molecular-structure-and-properties>]

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